Product packaging for Chloromethyl 2-chloroundecanoate(Cat. No.:CAS No. 80418-88-8)

Chloromethyl 2-chloroundecanoate

Cat. No.: B14425736
CAS No.: 80418-88-8
M. Wt: 269.20 g/mol
InChI Key: LSNQBMHSPMRKRR-UHFFFAOYSA-N
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Description

Chloromethyl 2-chloroundecanoate is an organic ester with the molecular formula C12H22Cl2O2 and an average molecular weight of 269.21 g/mol . It belongs to a family of chloromethyl chloroundecanoate esters, which are of significant interest in analytical chemistry and chemical synthesis research . These compounds, including structurally similar analogs like Chloromethyl 7-chloroundecanoate and Chloromethyl 11-chloroundecanoate, have been studied as derivatives in gas chromatography (GC) to improve the separation and analysis of complex mixtures . Research into homologous series of chloromethyl esters demonstrates their utility in method development for capillary column studies, providing valuable data on retention indices and separation behavior on polar stationary phases such as Carbowax 20M . As a specialty chemical building block, this compound can also be applied in organic synthesis to create more complex molecular architectures. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22Cl2O2 B14425736 Chloromethyl 2-chloroundecanoate CAS No. 80418-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80418-88-8

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

chloromethyl 2-chloroundecanoate

InChI

InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-11(14)12(15)16-10-13/h11H,2-10H2,1H3

InChI Key

LSNQBMHSPMRKRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)OCCl)Cl

Origin of Product

United States

Structural Context and Chemical Significance of Chlorinated Fatty Acid Esters

Chloromethyl 2-chloroundecanoate belongs to the class of chlorinated fatty acid esters. Its chemical structure, as detailed in the NIST Chemistry WebBook, is characterized by an undecanoic acid backbone, a fatty acid with eleven carbon atoms. nist.gov Two chlorine atoms are incorporated into the molecule: one at the second position of the undecanoyl chain and another on the methyl group of the ester. This specific placement of chlorine atoms is crucial to its chemical identity and potential reactivity.

The fundamental properties of this compound are summarized in the table below:

PropertyValue
Chemical Formula C₁₂H₂₂Cl₂O₂ nist.gov
Molecular Weight 269.208 g/mol nist.gov
IUPAC Name This compound nist.gov
CAS Registry Number 80418-88-8 nist.gov

The presence of chlorine atoms significantly influences the physicochemical properties of fatty acid esters, imparting a greater degree of lipophilicity and altering their chemical reactivity compared to their non-chlorinated counterparts. Chlorinated fatty acids and their derivatives have been identified as byproducts of industrial processes, such as the use of chlorine gas in bleaching, and can be formed in the environment when chlorine reacts with organic matter. diva-portal.org In biological systems, the formation of chlorinated lipids can occur under inflammatory conditions through the action of enzymes like myeloperoxidase. nih.govnih.gov

Overview of Research Trajectories for Complex Organochloride Compounds

The study of complex organochloride compounds, a category that includes Chloromethyl 2-chloroundecanoate, follows several key research trajectories. A primary focus is on their environmental fate and distribution. Due to their often persistent and bioaccumulative nature, researchers investigate the presence and trends of organochlorine compounds in various environmental matrices, including soil, water, and biota. nih.govmdpi.commonash.edu

Another significant area of research is the development of analytical methods for the detection and characterization of these compounds. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are essential for identifying and quantifying trace amounts of complex organochlorides in intricate mixtures. researchgate.net The NIST WebBook indicates the availability of mass spectrum and gas chromatography data for this compound, which is fundamental for its identification. nist.govnist.gov

Furthermore, the synthesis of novel organochloride compounds is an active field of research. The development of efficient synthetic routes allows for the creation of specific isomers and analogs for further study, including for potential applications in materials science and as intermediates in the synthesis of other complex molecules. researchgate.netmdpi.com

Foundational Research Hypotheses and Knowledge Gaps Pertaining to Chloromethyl 2 Chloroundecanoate

Strategies for the Esterification of Chlorinated Carboxylic Acids with Chloromethanol (B13452849) Equivalents

The formation of the ester bond between 2-chloroundecanoic acid and a chloromethanol source is a critical transformation in the synthesis of this compound. This can be accomplished through either direct or indirect approaches.

Direct esterification methods involve the reaction of 2-chloroundecanoic acid with a suitable chloromethylating agent, often facilitated by a catalyst. A prevalent method is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk In the context of this compound, this would involve reacting 2-chloroundecanoic acid with chloromethanol under acidic conditions. Another direct approach employs chloromethyl chlorosulfate, which reacts with the carboxylic acid, typically in a two-phase system, to yield the chloromethyl ester. researchgate.netphasetransfercatalysis.com This method is noted for avoiding the formation of the highly carcinogenic bis-chloromethyl ether. phasetransfercatalysis.com

Table 1: Direct Esterification Approaches

Reactant 1 Reactant 2 Catalyst/Conditions Product
2-chloroundecanoic acid Chloromethanol Acid catalyst (e.g., H₂SO₄) This compound

Indirect methods for the synthesis of this compound proceed through the initial conversion of 2-chloroundecanoic acid into a more reactive species. A common strategy involves the formation of an acyl chloride. For instance, 2-chloroundecanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 2-chloroundecanoyl chloride. This activated intermediate is then reacted with a source of chloromethanol, such as formaldehyde (B43269) in the presence of a Lewis acid catalyst like ferric chloride or stannic chloride, to furnish the final ester product. google.com An alternative approach involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, to generate haloalkyl ethers which can then be used in subsequent reactions. organic-chemistry.orgnih.gov

Table 2: Indirect Synthesis via Acyl Chloride Intermediate

Step Reactants Reagents Intermediate/Product
1 2-chloroundecanoic acid Thionyl chloride (SOCl₂) 2-chloroundecanoyl chloride

Regioselective Chlorination Techniques for Undecanoic Acid Scaffolds Preceding Esterification

The regioselective introduction of a chlorine atom at the alpha-position (C-2) of the undecanoic acid chain is a crucial step that precedes the esterification process. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established and effective method for achieving this α-halogenation of carboxylic acids. nrochemistry.comalfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction typically involves treating the carboxylic acid with chlorine in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃). alfa-chemistry.com The reaction proceeds through the formation of an acyl chloride intermediate, which then tautomerizes to its enol form. wikipedia.orgorganic-chemistry.org This enol subsequently undergoes electrophilic attack by chlorine to yield the α-chloro acyl halide, which can then be hydrolyzed to the desired α-chloro carboxylic acid. wikipedia.orgyoutube.com

Transformation Pathways of the Chloromethyl Moiety in this compound

The chloromethyl group of this compound is a highly reactive functional group that serves as a versatile handle for further chemical modifications. The chlorine atom is an effective leaving group, rendering the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups through substitution reactions. For example, the chloromethyl group can react with alcohols or mercaptans to form alkoxy or alkylmercapto radicals, respectively. google.com It can also react with primary or secondary amines to yield carboxylic acid amide groups, and with tertiary amines to form quaternary ammonium (B1175870) groups. google.com

Table 3: Representative Transformations of the Chloromethyl Group

Nucleophile Reagent Example Product Type
Iodide Sodium Iodide Iodomethyl 2-chloroundecanoate
Azide Sodium Azide Azidomethyl 2-chloroundecanoate
Thiolate Sodium thiomethoxide (Methylthio)methyl 2-chloroundecanoate

Derivatization of the Undecanoate Chain for Structural Modification Studies

The undecanoate chain itself presents opportunities for structural modifications, which can be valuable for studying structure-activity relationships. These modifications can be introduced either before or after the esterification step. For instance, introducing unsaturation, such as a double or triple bond, into the undecanoic acid backbone prior to chlorination and esterification would provide a reactive site for subsequent transformations like epoxidation or dihydroxylation on the final product. The study of various testosterone (B1683101) esters, including undecanoate, has shown that the length and structure of the ester chain can significantly influence the compound's physical and biological properties. researchgate.netmdpi.com Derivatization techniques are also widely employed to enhance the detection and analysis of steroid esters in various biological matrices. mdpi.comnih.gov

As a result, it is not possible to provide a detailed, evidence-based article on the mechanistic investigations of its reactivity that adheres to the specified outline and requirements for scientifically accurate content and data tables. The generation of such an article would necessitate the fabrication of research findings, which would be contrary to the principles of scientific accuracy.

Therefore, the requested article on “this compound” cannot be generated at this time due to the absence of foundational scientific information.

Natural Occurrence and Biogeochemical Pathways of Chloromethyl 2 Chloroundecanoate

Detection and Confirmation in Botanical Extracts

The identification of chloromethyl 2-chloroundecanoate in plant tissues has been accomplished through the application of sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). This powerful method allows for the separation and identification of individual components within complex mixtures, such as plant extracts.

Identification in Euphorbia wallichii Rhizome Extracts via GC-MS

Research utilizing GC-MS has confirmed the presence of this compound in the rhizome extract of Euphorbia wallichii. researchgate.netresearchgate.netmdpi.com In one study, a GC-MS analysis of an ethanol (B145695) extract of the rhizome revealed 41 distinct phytochemicals, including this compound. mdpi.com The compounds were identified based on their retention times and molecular mass, with retention times for all identified compounds spanning from 3.10 to 27.22 minutes. mdpi.com This discovery was part of a broader investigation into the pharmacological potential of gold nanoparticles synthesized using the rhizome extract. researchgate.netmdpi.com

Table 1: Phytochemicals Identified in Euphorbia wallichii Rhizome Extract via GC-MS

CompoundRetention Time (min)
This compoundNot specified
CortisoneNot specified
Benzo[h]quinolone, 2,4-dimethyl-27.22
2,4,6-Cycloheptatrien-1-one, 3,5-bis-trimethylsilyl26.79
3,6,7-trimethoxyphenanthroindolizidineNot specified
Piperidine, 4-methyl-Not specified
2-[2-quinolylmethyleneamino]ethanolNot specified
3-(dimethylamino)-7-(methylamino)phenothiazin-5-iumNot specified

Quantitative and Qualitative Analysis in Radix Bupleuri Samples

The quality of Radix Bupleuri, the dried root of Bupleurum species, is known to be influenced by its growing environment. To assess these variations, studies have employed a combination of high-performance liquid chromatography-mass spectrometry (HPLC-MS) and GC-MS. mdpi.com While these analyses have focused on quantifying saikosaponins and identifying differential volatile compounds to distinguish samples from various regions, they demonstrate the utility of these methods for comprehensive chemical profiling. mdpi.com Although this compound was not specifically mentioned as a target compound in the available research on Radix Bupleuri, the analytical approaches used are well-suited for its detection and quantification. Further research is needed to specifically investigate the presence and concentration of this chlorinated ester in Radix Bupleuri.

Discovery in Edible Plant Species (Spinacia oleracea)

The presence of chlorinated compounds is not limited to medicinal or non-edible plants. While direct evidence for this compound in spinach (Spinacia oleracea) was not found in the search results, studies have investigated the impact of various stressors on the chemical composition of spinach. researchgate.net The broader context of natural organochlorine formation in terrestrial ecosystems suggests that a wide range of plants could potentially synthesize such compounds. stanford.edu Given that the building blocks for chlorinated fatty acid esters are present in plants, further investigation into edible species like spinach for the presence of these compounds is warranted.

Metabolomic Profiling and Chemotaxonomic Significance of this compound

Metabolomics, the comprehensive study of metabolites in a biological system, offers a powerful tool for understanding the chemical diversity within and between plant species. The presence of specific compounds, such as this compound, can serve as a chemotaxonomic marker, aiding in the classification of plants based on their chemical constituents. dntb.gov.ua

The identification of this compound in Euphorbia wallichii contributes to the growing body of knowledge on the chemical profile of the Euphorbia genus. researchgate.netresearchgate.netmdpi.com The diverse array of phytochemicals found in this plant, including terpenoids and esters, highlights its complex metabolism. researchgate.net The presence of a chlorinated fatty acid ester is particularly noteworthy and could be a distinguishing feature for this species or a specific lineage within the genus. Further comparative studies across different Euphorbia species are necessary to establish the full chemotaxonomic significance of this compound.

Postulated Biosynthetic Routes for Chlorinated Fatty Acid Esters in Plants

The biosynthesis of fatty acids in plants is a well-understood process that primarily occurs in the plastids. nih.govyoutube.comfrontiersin.org The synthesis starts with acetyl-CoA and involves a series of enzymatic reactions to produce saturated fatty acid chains, typically up to C16 and C18. nih.gov These fatty acids can then undergo further modifications, including desaturation and elongation. nih.govfrontiersin.org

The formation of a chlorinated fatty acid ester like this compound would require two key steps beyond basic fatty acid synthesis: chlorination and esterification. While the precise enzymatic pathways for the biosynthesis of this specific compound have not been elucidated, it is known that various organisms, including plants, can produce a wide array of organochlorine compounds. stanford.edu The chlorination step likely involves a chloroperoxidase enzyme, which utilizes chloride ions from the environment. The subsequent esterification would link the chlorinated fatty acid (2-chloroundecanoic acid) with a chloromethanol (B13452849) moiety. The function and biosynthetic pathway for many unusual lipid classes in plants remain unclear, representing an active area of research. nih.gov

Environmental and Biogeochemical Cycling Implications of Naturally Occurring Chlorinated Esters

The discovery of naturally produced organochlorines has significant implications for our understanding of the global chlorine cycle. researchgate.netwikipedia.orgtylerbarnum.com For a long time, chlorinated organic compounds in the environment were considered to be solely of industrial origin. researchgate.net However, it is now recognized that natural processes, including biosynthesis by plants and microorganisms, contribute substantially to the pool of organochlorines in terrestrial and aquatic ecosystems. stanford.eduresearchgate.netresearchgate.net

Naturally formed chlorinated organic compounds are prevalent in soil, where their concentration can exceed that of inorganic chloride. researchgate.net These compounds play a role in the broader biogeochemical cycling of chlorine, influencing its transport and residence time in various environmental compartments. researchgate.net The stability of the carbon-chlorine bond means that these compounds can be persistent in the environment. stanford.edu Understanding the natural production and fate of compounds like this compound is crucial for accurately assessing the environmental impact of both natural and anthropogenic organochlorines. stanford.eduresearchgate.net

Advanced Analytical Chemistry Techniques for Chloromethyl 2 Chloroundecanoate

Chromatographic Separation Techniques and Method Development

Chromatographic methods are fundamental for separating Chloromethyl 2-chloroundecanoate from complex mixtures and for its quantification. The development of robust separation methods is a critical first step in the analytical workflow.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound obtained through electron ionization (EI). nist.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of various fragment ions plotted against their mass-to-charge ratio (m/z). This fragmentation pattern is crucial for structural confirmation.

Table 1: Key Information for this compound

Property Value
Formula C12H22Cl2O2
Molecular Weight 269.208 g/mol
CAS Registry Number 80418-88-8

Source: NIST WebBook nist.govnist.gov

While specific GC method parameters such as the exact column type, temperature programming, and carrier gas flow rate are often optimized for the specific instrumentation and sample matrix, a general approach can be described. For instance, a method for a related compound, chloromethyl methyl ether, utilizes a DB-624 capillary column with helium as the carrier gas and a programmed temperature gradient to ensure efficient separation. google.com A similar approach would be applicable for this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

For compounds that may have lower volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) presents a viable alternative to GC. In HPLC, the compound is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent material (stationary phase). Separation is achieved based on the compound's differential partitioning between the two phases.

Method development in HPLC for this compound would involve selecting an appropriate column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The detection is typically carried out using a UV detector, as the ester and chloro- functional groups may exhibit some UV absorbance, or more universally with a mass spectrometer (LC-MS).

Spectroscopic Characterization for Definitive Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound by measuring the interaction of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For this compound, HRMS would confirm the elemental composition of C12H22Cl2O2, providing a high level of confidence in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms.

¹H NMR: Proton NMR would reveal the number of different types of protons in the molecule, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the protons on the chloromethyl group, the proton at the chlorinated carbon of the undecanoate chain, and the various methylene (B1212753) and methyl protons along the carbon chain.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the 12 carbon atoms in the structure.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, providing unambiguous proof of the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the ester group (typically around 1740 cm⁻¹) and the C-Cl (carbon-chlorine) stretches (typically in the 600-800 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. Light-absorbing groups are known as chromophores. msu.edu In this compound, the primary chromophore is the carbonyl group of the ester. While isolated chromophores may absorb at wavelengths below 200 nm, making them difficult to detect with standard instruments, the presence of the ester functionality would be the main feature observed in the UV-Vis spectrum. msu.edu

Quantitative Analysis and Validation Protocols

The quantitative analysis of this compound, particularly at trace levels, would likely necessitate the use of high-sensitivity chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal methods for the determination of similar chlorinated and ester compounds. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

Given its volatility, GC-MS would be a suitable technique for the analysis of this compound. The analytical approach would involve the following:

Sample Preparation: Extraction from the sample matrix using an appropriate organic solvent, followed by a potential derivatization step to enhance volatility and thermal stability, although the native compound may be amenable to direct analysis. nih.gov

GC Separation: A high-temperature capillary column would be employed to achieve chromatographic separation from other matrix components. researchgate.net

MS Detection: Electron ionization (EI) would likely be used, and the NIST WebBook provides a reference mass spectrum for this compound, which would be invaluable for identification. nist.govnist.gov For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions would provide high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers an alternative, particularly if the compound is part of a complex mixture or if derivatization is to be avoided. nih.govlcms.cz

LC Separation: Reversed-phase liquid chromatography using a C18 or similar column would be a standard starting point. biorxiv.org

MS Detection: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed. nih.gov Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would offer the highest level of selectivity and sensitivity, which is crucial for trace-level quantification, especially for potentially genotoxic impurities. pharmtech.commdpi.com

Method Validation:

A comprehensive validation protocol would be established to ensure the reliability of the quantitative method. The parameters to be assessed would align with international guidelines, such as those from the International Council for Harmonisation (ICH). pharmtech.comtaylorfrancis.com

Validation Parameter Acceptance Criteria Typical Technique
Specificity/Selectivity No interference at the retention time of the analyte.Analysis of blank matrix, placebo, and spiked samples.
Linearity Correlation coefficient (r²) ≥ 0.99Analysis of a series of calibration standards over the expected concentration range.
Accuracy (Recovery) Typically 80-120% for trace analysis.Analysis of spiked matrix samples at different concentration levels. pharmtech.com
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%.Multiple analyses of homogenous samples under the same and different conditions (e.g., different days, analysts). pharmtech.com
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1; analyte should be quantifiable with acceptable precision and accuracy. pharmtech.comDetermined from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant changes in results with small, deliberate variations in method parameters.Varying parameters such as column temperature, mobile phase composition, and flow rate.

This table is interactive and can be sorted by clicking on the headers.

Isotopic Labeling Strategies for Mechanistic and Origin Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and determining the origin of a compound. researchgate.net For this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Chlorine-37 (³⁷Cl) could be incorporated into the molecule.

Synthesis of Labeled Analogues:

The synthesis of an isotopically labeled version of this compound would be the first step. This could be achieved by:

Labeling the Undecanoate Moiety: Using a commercially available ¹³C-labeled or ²H-labeled undecanoic acid as a starting material for the synthesis of the final compound. isotope.com

Labeling the Chloromethyl Group: A labeled chloromethylating agent, such as ¹³C-labeled or ²H-labeled chloromethyl methyl ether, could be synthesized and used in the esterification step. organic-chemistry.orgnih.gov

Mechanistic and Origin Studies:

Once synthesized, the isotopically labeled this compound could be used in various studies:

Formation Mechanism: By introducing labeled precursors into a reaction mixture, the specific pathways leading to the formation of this compound can be identified by tracking the incorporation of the isotopic label into the final product using mass spectrometry.

Metabolic Fate: In biological systems, a labeled analogue can be administered to trace its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Analysis of metabolites by LC-MS/MS would reveal how the compound is transformed, for instance, whether the ester bond is hydrolyzed or if dechlorination occurs. ckisotopes.comnih.gov

Source Apportionment: In environmental or process chemistry, if there are multiple potential sources of this compound, using precursors with distinct isotopic signatures for each source can help determine the relative contribution of each source to the final observed amount.

The analysis of isotopically labeled compounds relies heavily on mass spectrometry, as it can differentiate between the masses of the labeled and unlabeled molecules. nih.gov

Isotope Application Analytical Technique
¹³C Tracing the carbon skeleton in metabolic or formation pathways.GC-MS, LC-MS/MS
²H (Deuterium) Investigating kinetic isotope effects to probe reaction mechanisms; metabolic tracing.GC-MS, LC-MS/MS, NMR
³⁷Cl Differentiating between sources of chlorine; studying dechlorination reactions.GC-MS, LC-MS/MS

This table is interactive and can be sorted by clicking on the headers.

Interactions and Role of Chloromethyl 2 Chloroundecanoate in Chemical Systems

Contribution to the Overall Chemical Profile of Complex Natural Mixtures

Currently, there is no readily available scientific literature that documents the natural occurrence of Chloromethyl 2-chloroundecanoate. Searches of chemical databases and scientific publications did not yield any information on its isolation from or identification in any complex natural mixtures, such as essential oils, plant extracts, or microbial broths. Its structure, containing two chlorine atoms, makes it less likely to be a common natural product, as halogenated compounds of this type are relatively rare in terrestrial organisms.

Potential as a Bioactive Precursor in in vitro Chemical Transformations (e.g., enzymatic hydrolysis, non-enzymatic degradation)

While specific studies on the in vitro chemical transformations of this compound are not available, its chemical structure suggests a high potential for acting as a bioactive precursor. The ester linkage is susceptible to hydrolysis, a common metabolic reaction.

Enzymatic Hydrolysis: Esterase enzymes, ubiquitous in biological systems, could potentially hydrolyze the ester bond of this compound. This reaction would release 2-chloroundecanoic acid and chloromethanol (B13452849). Chloromethanol is unstable and would likely decompose to formaldehyde (B43269) and hydrochloric acid. This hydrolytic activation is a common strategy in prodrug design.

Non-enzymatic Degradation: Under physiological pH conditions, the ester group may also undergo slow non-enzymatic hydrolysis. The presence of the electron-withdrawing chlorine atom at the C-2 position could influence the rate of this degradation.

Due to the lack of specific experimental data, the precise kinetics and products of these transformations for this compound remain hypothetical.

Role in the Synthesis of Advanced Organic Materials or Specialty Chemicals

There is a lack of specific documented use of this compound in the synthesis of advanced organic materials or specialty chemicals. However, its bifunctional nature, possessing two reactive chloro- substituents and an ester group, suggests potential applications.

One plausible, though not explicitly documented, synthetic route to produce this compound could be based on general methods for the synthesis of chloromethyl esters. A highly efficient method for synthesizing haloalkyl ethers involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. organic-chemistry.org A hypothetical adaptation of this for this compound would involve the reaction of 2-chloroundecanoyl chloride with dimethoxymethane (B151124) in the presence of a catalytic amount of a zinc(II) salt. This would be a more direct and potentially higher-yielding method than the esterification of 2-chloroundecanoic acid with chloromethanol.

The resulting this compound could then serve as a building block. The chloromethyl group is a reactive alkylating agent, and the α-chloro acid moiety can participate in various nucleophilic substitution reactions. These properties could potentially be exploited in the synthesis of more complex molecules, although specific examples are not reported in the literature.

Investigation of its Chemical Behavior in Solvent Systems and at Interfaces

Specific experimental studies on the chemical behavior of this compound in different solvent systems and at interfaces are not available in the current scientific literature. However, its molecular structure allows for predictions of its general behavior.

At an oil-water interface, it would likely orient itself with the nonpolar undecyl chain in the oil phase and the more polar ester and chloro groups towards the water phase. This amphiphilic character, though weak, could impart surfactant-like properties.

The following table summarizes the key chemical identifiers for this compound:

IdentifierValue
Chemical Formula C12H22Cl2O2 nist.gov
Molecular Weight 269.208 g/mol nist.gov
CAS Number 80418-88-8 nist.gov
IUPAC Name This compound

Perspectives on Future Research and Emerging Paradigms

Development of Chemoenzymatic Synthetic Approaches

The synthesis of structurally complex molecules like chloromethyl 2-chloroundecanoate can be significantly advanced through the integration of chemical and enzymatic methods. Chemoenzymatic approaches offer the potential for highly selective and efficient synthesis, often under milder reaction conditions than purely chemical routes.

Lipases are particularly promising biocatalysts for the synthesis of esters. nih.govmdpi.com These enzymes can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. nih.govacs.org For instance, the kinetic resolution of racemic alcohols using lipases is a well-established method for producing enantiomerically pure compounds. researchgate.net A similar strategy could be envisioned for the synthesis of enantiopure this compound, where a lipase (B570770) could selectively acylate a racemic 2-chloroundecanol with a chloromethyl-containing acyl donor. The use of immobilized lipases, for example in microemulsion-based organogels, can enhance stability and allow for reuse of the biocatalyst, making the process more sustainable and cost-effective. nih.gov

Furthermore, chemoenzymatic strategies could be employed to synthesize precursors of this compound. For example, the enantiomerically pure cis-1,2-dihydrocatechol, obtained from the microbial oxidation of chlorobenzene, has been used as a starting material in the synthesis of other complex molecules. nih.gov A similar approach, starting from a halogenated substrate, could potentially be developed to generate chiral intermediates for the synthesis of this compound. The combination of enzymatic steps with traditional chemical transformations could thus provide a powerful toolkit for accessing this and related compounds with high purity and in a controlled manner.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique structural features of this compound open up possibilities for exploring novel reaction pathways and catalytic transformations. The two chlorine atoms, situated in different chemical environments, can be expected to exhibit differential reactivity, which can be exploited for selective chemical modifications.

Metal-catalyzed reactions offer a vast playground for the transformation of halogenated compounds. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com It is conceivable that selective coupling reactions could be developed to functionalize either the 2-chloro position on the undecanoate chain or the chloromethyl group. The development of such selective catalytic systems would be a significant advancement, enabling the synthesis of a diverse library of derivatives from a single precursor.

Furthermore, the synthesis of the chloromethyl ester moiety itself can be a target for innovation. Traditional methods for the preparation of α-halo ethers often involve harsh reagents. orgsyn.org The development of milder and more efficient catalytic methods, such as the use of zinc(II) salts to catalyze the reaction between acetals and acid halides, could provide a safer and more scalable route to chloromethyl esters. consensus.app Additionally, copper-catalyzed atom transfer radical addition (ATRA) presents a modern approach for the synthesis of α-haloboronic esters, which are versatile synthetic intermediates. nih.gov Exploring similar radical-based methodologies could lead to new ways of constructing the this compound framework.

Integrated Omics Approaches for Deeper Biogeochemical Understanding

The environmental fate and potential biogeochemical cycling of this compound are completely unexplored. Given the presence of chlorine atoms, understanding how this compound interacts with microbial communities and ecosystems is of significant interest. Integrated "omics" approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools to investigate the impact and degradation of xenobiotic compounds in the environment.

Future research could focus on isolating and characterizing microorganisms capable of degrading or transforming this compound. By exposing microbial consortia from various environments (e.g., soil, sediment, water) to this compound, researchers could use metagenomics to identify the microbial species involved in its breakdown. Subsequent transcriptomic and proteomic analyses would reveal the specific genes and enzymes that are upregulated in the presence of the compound, providing insights into the metabolic pathways responsible for its degradation.

Metabolomics, the large-scale study of small molecules, would be instrumental in identifying the breakdown products of this compound. This information is crucial for assessing the environmental impact of the compound, as the degradation products may have their own toxicological profiles. By combining these omics datasets, a comprehensive picture of the biogeochemical cycling of this compound can be constructed, from the key microbial players to the specific enzymatic reactions and metabolic fates.

Advanced Materials Science Applications Derived from Chloromethyl Ester Architectures

The bifunctional nature of this compound, with its reactive chloromethyl group and long aliphatic chain, makes it an intriguing candidate as a monomer or building block for the synthesis of advanced materials. The chloromethyl group can serve as a site for polymerization or for grafting onto other polymer backbones, while the long undecanoate chain can impart properties such as hydrophobicity and flexibility.

One potential application lies in the development of functional polymers. The chloromethyl group is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This could be exploited to create polymers with tailored properties, such as specific affinities for certain molecules, catalytic activity, or responsiveness to environmental stimuli. For example, polymerization of a vinyl monomer containing a chloromethyl ester group could be followed by post-polymerization modification to introduce desired functionalities.

Another area of exploration could be the synthesis of novel surfactants and self-assembling materials. The amphiphilic character of molecules derived from this compound, combining a polar head group with a long nonpolar tail, could lead to the formation of micelles, vesicles, or other ordered structures in solution. Such materials could have applications in drug delivery, as emulsifiers, or in the formulation of personal care products. The ability to chemically modify the head group via the chloromethyl moiety would provide a high degree of control over the self-assembly behavior and the properties of the resulting materials.

Theoretical Predictions and Experimental Validation of Reactivity and Structural Properties

Computational chemistry offers a powerful and complementary approach to experimental studies for understanding the properties and reactivity of molecules like this compound. Theoretical calculations can provide valuable insights into the compound's three-dimensional structure, electronic properties, and the transition states of potential reactions, guiding the design of new experiments and synthetic routes.

Quantum mechanical calculations, such as density functional theory (DFT), can be used to predict the geometric and electronic structure of this compound. This would include determining the preferred conformations of the molecule and calculating properties such as bond lengths, bond angles, and partial atomic charges. Such information is fundamental to understanding the molecule's reactivity. For example, calculating the electrostatic potential surface can help identify the most likely sites for nucleophilic or electrophilic attack.

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